5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Overview
Description
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, also known as DMT, is a chemical compound that has been studied for its potential applications in scientific research. DMT is a naturally occurring compound found in some plants, and is known for its hallucinogenic properties when consumed. While DMT is not approved for medical use, its potential applications in research are being explored. DMT has been studied for its potential to act as a neurotransmitter, to interact with the brain’s serotonin receptors, and to act as an antidepressant.
Scientific Research Applications
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has been studied for its potential applications in scientific research. It has been used in studies to examine its effects on the brain, its ability to act as a neurotransmitter, and its potential to interact with serotonin receptors. 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has also been used in studies to examine its effects on behavior and mood, as well as its potential to act as an antidepressant.
Mechanism Of Action
The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not fully understood. It is believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole acts as a neurotransmitter, interacting with serotonin receptors in the brain. It is also believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has hallucinogenic properties, and can produce a range of psychological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole are not fully understood. It is believed that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole interacts with serotonin receptors in the brain, resulting in a range of psychological effects. These effects can include altered states of consciousness, changes in mood, and visual and auditory hallucinations.
Advantages And Limitations For Lab Experiments
The advantages of using 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole in laboratory experiments include its low cost and availability, as well as its ability to produce a range of psychological effects. The limitations of using 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole in laboratory experiments include its potential for abuse and its potential to produce adverse reactions.
Future Directions
The future directions for 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole research include further exploration of its potential applications in scientific research, such as its ability to act as a neurotransmitter, its potential to interact with serotonin receptors, and its potential to act as an antidepressant. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential for abuse. Other future directions include exploring the potential for 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole to be used in therapeutic settings, as well as its potential to be used in treatments for various psychological disorders.
properties
IUPAC Name |
5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYJUWVCRQEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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